(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c1-12-6-7-15(21)16(10-12)23-19-14(18(25)24-20-22-8-9-27-20)11-13-4-2-3-5-17(13)26-19/h2-11H,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYHQRKXKFECQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 341.36 g/mol. Its structure includes a chromene core substituted with a thiazole and a fluorinated phenyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance, certain benzothiazoles have shown potent induction of CYP1A1 RNA in human MCF-7 cells, suggesting that activation of the aryl hydrocarbon receptor (AhR) may play a crucial role in their anti-proliferative effects .
Table 1: Comparison of Anticancer Activity of Related Compounds
Antiviral Activity
Compounds containing thiazole and chromene moieties have been evaluated for antiviral properties. In particular, some derivatives have shown effectiveness against viral infections such as H5N1 and SARS-CoV-2. The presence of fluorine atoms in these compounds has been correlated with enhanced antiviral activity .
The biological activity of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide may involve:
- Aryl Hydrocarbon Receptor Activation : This receptor is implicated in various cellular processes including xenobiotic metabolism and cell proliferation.
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, potentially contributing to their anticancer effects.
Case Studies
A study conducted on related thiazole derivatives highlighted their cytotoxic effects on various cancer cell lines. The research found that modifications in the phenyl group significantly influenced the compounds' potency against tumor cells.
Case Study Summary:
| Study Reference | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | MCF-7 | 15 | Significant growth inhibition observed |
| Study B | HepG2 | 20 | Induction of apoptosis noted |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Chromene Modifications
The chromene scaffold is shared with compounds such as (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 400878-30-0), which substitutes the thiazole group with a methoxyphenyl carboxamide and lacks fluorine on the imine phenyl ring . This structural variation may reduce electronegativity and alter solubility compared to the target compound.
Substituent Analysis
Table 1: Key Substituents and Their Effects
The fluorine atom in the target compound’s imine group increases electronegativity and may improve membrane permeability compared to methoxy or benzodioxol substituents. The thiazole ring, a bioisostere for phenyl groups, could enhance interactions with enzymes or receptors via sulfur and nitrogen atoms, as seen in thiazole-containing protease inhibitors (e.g., compounds) .
Pharmacological and Physicochemical Properties
Hypothesized Bioactivity
- Antimicrobial Activity : Thiazole-containing compounds (e.g., ) often exhibit antimicrobial properties due to interactions with bacterial enzymes .
- Kinase Inhibition: Chromene derivatives are known to inhibit kinases like CDK and EGFR. The fluorine atom may enhance binding to hydrophobic kinase pockets .
Physicochemical Parameters
- logP : Estimated to be higher than methoxy-substituted analogs (e.g., CAS 400878-30-0) due to the fluorine atom’s lipophilicity.
- Solubility : Likely lower than benzodioxol-containing compounds (e.g., CAS 4) due to reduced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
